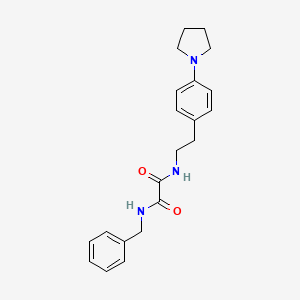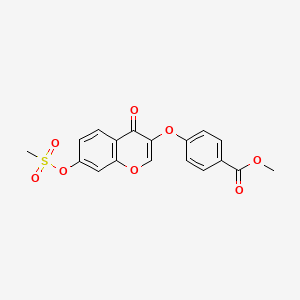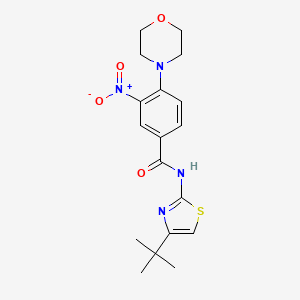![molecular formula C20H21N3O2S B2810036 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 688336-33-6](/img/structure/B2810036.png)
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. In general, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
A study by Talapuru et al. (2014) focused on the synthesis of amidomethane sulfonyl-linked bis heterocycles, including a variety of compounds derived from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides. These compounds were tested for antioxidant activity, with one particular derivative demonstrating superior antioxidant performance compared to Ascorbic acid, highlighting potential applications in oxidative stress-related conditions (Talapuru et al., 2014).
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) explored the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity through various in vitro assays, suggesting their potential in antioxidant applications (Chkirate et al., 2019).
Antiprotozoal Activity
Pérez-Villanueva et al. (2013) synthesized a series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, demonstrating strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The activity of these compounds was superior to metronidazole, the standard drug for these parasites, indicating their potential in antiprotozoal therapy (Pérez-Villanueva et al., 2013).
Anticonvulsant Activity
A study by Aktürk et al. (2002) on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives revealed their anticonvulsant efficacy against seizures induced by maximal electroshock (MES). This work identifies potential therapeutic applications of these compounds in epilepsy treatment (Aktürk et al., 2002).
Enzyme Inhibitory and Antimicrobial Activities
Research on the synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides by Abbasi et al. (2019) explored their potential as α-glucosidase and acetylcholinesterase inhibitors. This study highlights their possible use in managing diseases associated with enzyme dysregulation, along with a secondary focus on their antimicrobial properties (Abbasi et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-18-9-7-17(8-10-18)23-12-11-21-20(23)26-14-19(24)22-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHXBNUKKIZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2809953.png)
![N-(4-Chloro-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2809954.png)


![2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2809959.png)


![5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2809964.png)


![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)
![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)

